molecular formula C9H13BrClNO B6189307 1-amino-3-(3-bromophenyl)propan-2-ol hydrochloride CAS No. 2639429-82-4

1-amino-3-(3-bromophenyl)propan-2-ol hydrochloride

Cat. No.: B6189307
CAS No.: 2639429-82-4
M. Wt: 266.6
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Description

1-amino-3-(3-bromophenyl)propan-2-ol hydrochloride is an organic compound with the molecular formula C9H13BrClNO It is a white to off-white crystalline powder that is soluble in water, ethanol, and methanol

Preparation Methods

The synthesis of 1-amino-3-(3-bromophenyl)propan-2-ol hydrochloride typically involves the reaction of 3-bromobenzaldehyde with nitromethane to form 3-bromo-β-nitrostyrene. This intermediate is then reduced to 3-bromo-β-phenylethylamine, which is subsequently reacted with formaldehyde and hydrogen chloride to yield the final product. The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-amino-3-(3-bromophenyl)propan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-amino-3-(3-bromophenyl)propan-2-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-amino-3-(3-bromophenyl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-amino-3-(3-bromophenyl)propan-2-ol hydrochloride can be compared with similar compounds such as:

    1-amino-3-(3-bromophenyl)propan-2-one hydrochloride: This compound has a similar structure but differs in the functional group attached to the carbon chain.

    2-amino-2-(3-bromophenyl)propan-1-ol hydrochloride: This compound has a different position of the amino and hydroxyl groups on the carbon chain.

    3-(2-bromophenyl)propan-1-ol: This compound lacks the amino group and has a different position of the bromine atom on the phenyl ring. The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.

Properties

CAS No.

2639429-82-4

Molecular Formula

C9H13BrClNO

Molecular Weight

266.6

Purity

95

Origin of Product

United States

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